2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-
Description
Significance of the Oxindole (B195798) Scaffold in Contemporary Organic Synthesis
The oxindole scaffold is recognized as a "privileged" structure in medicinal chemistry and organic synthesis. nih.gov This designation stems from its widespread presence in natural products, pharmaceuticals, and biologically active molecules. rsc.orgresearchgate.netjuniperpublishers.com The structural rigidity and the presence of multiple reactive sites—the carbonyl group, the C-3 position, the nitrogen atom, and the aromatic ring—allow for extensive functionalization, leading to a diverse array of complex molecules. researchgate.net
The versatility of the oxindole framework has led to its incorporation into compounds with a wide spectrum of biological activities, including potential applications as kinase inhibitors for cancer therapy. nih.govresearchgate.net The development of efficient synthetic strategies for preparing and modifying the oxindole core is a significant focus of contemporary research, with methods ranging from traditional chemical synthesis to biocatalysis. rsc.orgresearchgate.netacs.org The ability to construct molecules with stereogenic centers, particularly at the C-3 position, is crucial as the biological activity of these compounds is often dependent on their specific stereochemistry. rsc.org
Historical Development and Evolution of Halogenated Oxindole Derivatives
The study of halogenated oxindoles has evolved as chemists sought to expand the synthetic utility of the oxindole core. Halogenation, particularly at the C-3 position, provides a chemical handle for subsequent transformations. The introduction of halogen atoms, such as bromine, activates the C-3 position, making it susceptible to nucleophilic substitution and other reactions.
Early methods for the synthesis of 3,3-dihalo-2-oxindoles involved the direct halogenation of oxindoles or substituted indoles. A convenient and established method for the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones involves the reaction of indoles or 3-bromoindoles with N-bromosuccinimide in an aqueous t-butyl alcohol solution. rsc.org More recent research has explored alternative and more selective methods. For instance, the use of NaCl as a chlorine source and H₂O as an oxygen source has been developed for a regioselective C-3 dichlorination and C-2 oxidation of N-substituted indoles to yield 3,3-dichloro-2-oxindoles. researchgate.net These advancements reflect a continuous effort to develop milder, more efficient, and environmentally friendly synthetic protocols.
Scope and Delimitation of Academic Research Focus on 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-
Academic research on 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- is primarily centered on its role as a synthetic precursor. Its principal application is as an intermediate in the synthesis of indole-2,3-diones, commonly known as isatins. rsc.org Isatins are themselves valuable building blocks for the synthesis of various heterocyclic compounds and have demonstrated a range of biological activities. juniperpublishers.com
The conversion of 3,3-dibromo-1,3-dihydroindol-2-ones to isatins is a key transformation that underscores the utility of this compound. rsc.org The research, therefore, tends to focus on the optimization of its synthesis and its subsequent reactions rather than its intrinsic biological properties. The compound serves as a stable, isolable intermediate that facilitates the introduction of the desired dicarbonyl functionality found in isatins.
Below are the key identifiers and properties of the compound:
| Property | Value |
| Chemical Name | 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- |
| Synonyms | 3,3-dibromoindolin-2-one, 3,3-Dibromo-1,3-dihydro-2H-indol-2-one |
| CAS Number | 92635-28-4 |
| Molecular Formula | C₈H₅Br₂NO |
| Molecular Weight | 290.942 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)(Br)Br |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
Data sourced from LookChem. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
3,3-dibromo-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSCASXRVKUXCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40534733 | |
| Record name | 3,3-Dibromo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92635-28-4 | |
| Record name | 3,3-Dibromo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40534733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2h Indol 2 One, 3,3 Dibromo 1,3 Dihydro
Direct Halogenation Protocols for Oxindole (B195798) Core Formation
The most straightforward approach to the synthesis of 3,3-dibromooxindole involves the direct bromination of the oxindole or indole (B1671886) nucleus. This typically employs electrophilic bromine sources that can effectively functionalize the electron-rich C-3 position of the heterocyclic system.
N-Bromosuccinimide (NBS)-Mediated Bromination of Indoles and Oxindoles
N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the synthesis of 3,3-dibromooxindoles. The reaction can be effectively carried out starting from either indoles or their corresponding 3-bromoindole intermediates. A key study demonstrated that the treatment of indoles with three molar equivalents of NBS in aqueous t-butyl alcohol readily affords the desired 3,3-dibromo-1,3-dihydroindol-2-ones. rsc.org Alternatively, the use of 3-bromoindoles as starting materials requires only two molar equivalents of the brominating agent to achieve the same transformation. rsc.org
The reaction proceeds via a proposed mechanism involving initial bromination at the electron-rich C-3 position of the indole ring to form a 3-bromoindole intermediate. Subsequent attack by water at the C-2 position, followed by further bromination and tautomerization, leads to the formation of the 3,3-dibromooxindole product. It has been noted that in some cases, bromination of the benzene (B151609) ring can occur as a side reaction. rsc.org
The versatility of this method is highlighted by its application to various substituted indoles. The following table summarizes the outcomes of the NBS-mediated synthesis for different substrates as reported in the literature.
| Starting Material | Molar Equivalents of NBS | Product | Yield (%) |
| Indole | 3 | 3,3-Dibromo-1,3-dihydro-2H-indol-2-one | 75 |
| 3-Bromoindole | 2 | 3,3-Dibromo-1,3-dihydro-2H-indol-2-one | 80 |
| 5-Bromoindole | 3 | 3,3,5-Tribromo-1,3-dihydro-2H-indol-2-one | 78 |
| Indole-3-carbaldehyde | 2 | 3,3-Dibromo-1,3-dihydro-2H-indol-2-one | 60 |
Data compiled from Parrick, J. et al., J. Chem. Soc., Perkin Trans. 1, 1989. rsc.org
Application of Pyridinium Bromide Perbromide (PBPB) in 3,3-Dibromooxindole Synthesis
Pyridinium bromide perbromide (PBPB), a solid and therefore more easily handled source of bromine, serves as an effective reagent for the bromination of indoles. wikipedia.orgchemicalbook.com While its primary application has been in the synthesis of 3-bromoindoles, this intermediate is a direct precursor to 3,3-dibromooxindole.
The synthesis of 3-bromoindole from indole using PBPB is typically conducted in pyridine (B92270) at low temperatures (0-2°C). cdnsciencepub.com This method offers a high yield of the monobrominated product, which can then be subjected to further bromination to yield the target 3,3-dibromooxindole. The use of pyridine as a solvent is crucial as it neutralizes the hydrogen bromide byproduct, which can otherwise lead to the decomposition of the acid-sensitive 3-bromoindole. cdnsciencepub.com
While a direct, one-pot synthesis of 3,3-dibromooxindole from indole using an excess of PBPB has not been extensively detailed in the literature, the two-step approach provides a viable and controlled route to the desired product. The initial bromination of indole with one equivalent of PBPB furnishes 3-bromoindole in yields of up to 64%. cdnsciencepub.com Subsequent treatment of the isolated 3-bromoindole with a second equivalent of a suitable brominating agent, such as NBS as described in the previous section, would complete the synthesis.
Exploration of Alternative Electrophilic Brominating Reagents for C-3 Functionalization
Beyond NBS and PBPB, other electrophilic brominating agents have been explored for the functionalization of aromatic and heterocyclic systems, although their specific application for the synthesis of 3,3-dibromooxindole is less commonly reported. Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and various tetraalkylammonium tribromides are known to be effective sources of electrophilic bromine. nih.gov
These alternative reagents can offer advantages in terms of selectivity, reaction conditions, and ease of handling. For instance, in situ generation of bromine from bromide salts using an oxidant provides a safer alternative to handling molecular bromine directly. nih.gov The choice of the brominating agent and reaction conditions can be critical in achieving high regioselectivity and minimizing side reactions, such as bromination on the benzene ring of the indole nucleus. nih.gov Further research into the application of these alternative reagents could lead to more efficient and sustainable methods for the preparation of 3,3-dibromooxindole.
Indirect Synthesis and Transformation from Precursor Indole Derivatives
In addition to direct halogenation, 3,3-dibromooxindole can be synthesized through indirect methods that involve the transformation of pre-functionalized indole derivatives. These routes can offer alternative strategies, particularly when specific substitution patterns are desired.
Oxidative Cyclization of Haloindoles to Corresponding Oxindoles
As detailed in the NBS-mediated synthesis (Section 2.1.1), the reaction of a 3-bromoindole with NBS in the presence of water leads to the formation of the 3,3-dibromooxindole. This can be viewed as an oxidative process where the 3-bromoindole is further functionalized. The mechanism involves the electrophilic attack of a bromine cation on the enamine-like double bond of the 3-bromoindole, followed by the addition of water at the C-2 position and subsequent elimination and tautomerization steps.
Regioselective Transformations of 2,3-Dibromoindole Systems to 3,3-Dibromooxindoles
The regioselective transformation of a 2,3-dibromoindole system to a 3,3-dibromooxindole would represent an interesting synthetic strategy, potentially involving a rearrangement or a selective reaction at one of the C-Br bonds. However, there is currently a lack of specific literature detailing this particular transformation. The synthesis of 2,3-dibromoindoles themselves can be challenging, and their subsequent selective manipulation would require careful control of reaction conditions. Further research in this area could open up new avenues for the synthesis of 3,3-disubstituted oxindoles.
Advancements in Sustainable and Efficient Synthesis of 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-
Implementation of Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for 3,3-dibromooxindole is increasingly influenced by the 12 Principles of Green Chemistry, which provide a framework for creating more environmentally benign chemical processes. bridgew.eduresearchgate.net Key principles being implemented include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. nih.gov
A conventional method for synthesizing 3,3-dibromooxindole involves the bromination of indoles using N-bromosuccinimide (NBS) in a solvent like aqueous t-butyl alcohol. rsc.org While effective, this method presents several green chemistry challenges. For instance, the use of stoichiometric brominating agents like NBS results in poor atom economy, as a significant portion of the reagent's atoms are not incorporated into the final product, instead forming byproducts such as succinimide. bridgew.edu
Efforts to create greener synthetic pathways focus on several areas:
Waste Prevention: The primary goal is to design syntheses that generate minimal waste. nih.gov This involves moving away from stoichiometric reagents towards catalytic alternatives and optimizing reactions to achieve high yields and selectivity, thereby reducing the formation of unwanted byproducts. bridgew.edu
Safer Solvents: Traditional syntheses may use chlorinated or other hazardous solvents. Green approaches prioritize the use of safer, more environmentally friendly solvents such as water, ethanol, or biodegradable options like Cyrene™. nih.govrsc.org Some modern methods aim for solvent-free conditions, often utilizing techniques like microwave irradiation or mechanochemistry. nih.govresearchgate.net
Use of Renewable Feedstocks: This principle encourages the use of starting materials derived from renewable sources rather than depleting fossil fuels. bridgew.edu While foundational starting materials for indole synthesis are often petrochemical-based, research into bio-based feedstocks is an active area of green chemistry.
Reduction of Derivatives: Synthetic routes are being redesigned to avoid unnecessary intermediate steps, such as the use of protecting groups, which add complexity and generate additional waste. bridgew.edunih.gov One-pot, multicomponent reactions are a prime example of this principle in action, allowing for the construction of complex molecules like oxindole derivatives in a single, efficient step. researchgate.net
The table below summarizes the application of these green chemistry principles to the synthesis of oxindole derivatives.
| Green Chemistry Principle | Traditional Approach Concern | Green/Sustainable Alternative |
| Waste Prevention | Use of stoichiometric reagents (e.g., NBS) leads to significant byproduct formation. bridgew.edu | Employing catalytic systems; designing high-yield, one-pot reactions. nih.govresearchgate.net |
| Atom Economy | Low atom economy due to byproducts from reagents like NBS. bridgew.edu | Designing addition reactions where all reactant atoms are incorporated into the product. wikipedia.org |
| Safer Solvents | Use of hazardous solvents like chlorinated hydrocarbons or tert-butanol. bridgew.edu | Utilizing water, ethanol, supercritical fluids, or performing reactions under solvent-free conditions. thepharmajournal.comrsc.orgresearchgate.net |
| Energy Efficiency | Reactions may require prolonged heating or refluxing, consuming significant energy. researchgate.net | Use of microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy input. nih.gov |
| Reduce Derivatives | Multi-step syntheses involving protection and deprotection steps generate waste. bridgew.edu | Development of multicomponent domino reactions to build molecular complexity in a single step. chemrevlett.comresearchgate.net |
Development of Catalytic Systems for Enhanced Atom Economy and Reaction Efficiency
Atom economy is a measure of how many atoms from the reactants are incorporated into the desired final product. wikipedia.orgibchem.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful. rsc.org The development of catalytic methods for synthesizing 3,3-dibromooxindole and related compounds is geared towards maximizing this efficiency.
Key developments in catalytic systems include:
Metal Catalysis: Copper salts, such as copper(I) bromide (CuBr), have been used to catalyze the synthesis of 3,3-disubstituted oxindoles. These catalysts are often effective at low loadings and can be recycled and reused, reducing both cost and waste. researchgate.net Palladium catalysts have also been instrumental in developing efficient routes to various indole derivatives. thepharmajournal.com
Iodine-Mediated Catalysis: Hypervalent iodine reagents have emerged as powerful metal-free catalysts for reactions like bromocarbocyclizations to produce oxoindoles. These methods offer high regio- and stereoselectivity under mild conditions, avoiding the use of heavy metals. nih.gov
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in green chemistry. For oxindole synthesis, organic catalysts can facilitate multicomponent reactions in aqueous media, providing an environmentally friendly alternative to metal-based systems. researchgate.net
Catalyst-Free Systems: In some cases, reaction conditions can be optimized to proceed efficiently without any catalyst. Techniques such as microwave irradiation or the use of green solvents like water at elevated temperatures can promote reactions, simplifying the process and purification. rsc.orgresearchgate.netresearchgate.net
The following table details examples of catalytic approaches that enhance efficiency in the synthesis of oxindole structures.
| Catalytic Approach | Catalyst Example | Key Advantages |
| Metal Catalysis | Copper(I) Bromide (CuBr) | Recyclable catalyst, high atom economy, low economic constraints. researchgate.net |
| Metal-Free Catalysis | Iodine(III) Reagents | Avoids heavy metal contamination, high regio- and stereoselectivity. nih.gov |
| Aqueous Media Synthesis | Various inorganic or organic catalysts | Uses non-toxic and non-flammable water as a solvent, cost-effective. researchgate.net |
| Catalyst-Free Microwave | Microwave Irradiation | Extremely short reaction times, solvent-free conditions, operational simplicity. researchgate.net |
By leveraging these advanced synthetic methodologies, the production of 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- can be aligned with the principles of green and sustainable chemistry, minimizing environmental impact while maximizing efficiency.
Mechanistic Elucidation of Reactions Involving 2h Indol 2 One, 3,3 Dibromo 1,3 Dihydro
Investigating the Reaction Pathways for Bromination at the C-3 Position of the Oxindole (B195798) Core
The synthesis of 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- (commonly known as 3,3-dibromooxindole) is typically achieved through the electrophilic bromination of an indole (B1671886) precursor. The C-3 position of the indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack. A prevalent method involves the reaction of indole or substituted indoles with N-bromosuccinimide (NBS) in an aqueous solvent system, such as aqueous t-butyl alcohol.
The reaction pathway is not a simple one-step addition but a multi-stage process:
Initial Electrophilic Attack : The reaction commences with the attack of the nucleophilic C-3 position of the indole on an electrophilic bromine source, typically generated from NBS. This initial step leads to the formation of a 3-bromoindoleninium cation intermediate.
Oxidation to Oxindole : A nucleophile, such as water or t-butanol from the solvent, attacks the C-2 position of the indoleninium intermediate. A series of proton transfers and tautomerization events follow, resulting in the oxidation of the indole ring to form a 3-bromooxindole core.
Second Bromination : The resulting 3-bromooxindole undergoes a second bromination. Under the reaction conditions, the C-3 position can be deprotonated to form a nucleophilic enolate intermediate. This enolate then attacks another equivalent of the electrophilic bromine source, leading to the final geminal dibromination at the C-3 position.
The stoichiometry of the reaction depends on the starting material. Unsubstituted indoles generally require two to three molar equivalents of NBS to yield the 3,3-dibromooxindole product, accounting for both the bromination and the oxidative rearrangement steps. bridgew.edu If the starting material is already a 3-bromoindole, only two equivalents of NBS are typically necessary.
Role of Reactive Intermediates in the Formation of 3,3-Dibromooxindoles
The formation of 3,3-dibromooxindole is governed by the generation and subsequent reaction of several key reactive intermediates. The entire mechanistic sequence is an elegant cascade of electrophilic and nucleophilic interactions.
Indoleninium Cation : The first critical intermediate is the 3-bromoindoleninium cation, formed after the initial electrophilic attack of Br+ on the indole C2=C3 double bond. This cation is resonance-stabilized, but the C-2 position is highly electrophilic and primed for nucleophilic attack by the solvent.
3-Bromooxindole : Following the solvent attack and rearrangement, 3-bromooxindole is formed as a stable, isolable intermediate. Its presence is crucial for the second bromination step.
Oxindole Enolate : The acidity of the C-3 proton in 3-bromooxindole is significantly increased due to the adjacent carbonyl group and the electron-withdrawing bromine atom. In the presence of a base (or through equilibrium), this proton can be removed to form a planar, resonance-stabilized enolate. This enolate is a soft nucleophile, with electron density concentrated on both the oxygen and the C-3 carbon.
Second Electrophilic Attack : The C-3 position of the enolate intermediate is highly nucleophilic and readily attacks a second molecule of the electrophilic bromine source. This step is typically rapid and irreversible, completing the formation of the 3,3-dibromo functionality.
The stepwise nature of this pathway, involving distinct and characterizable intermediates, allows for a controlled synthesis of the target compound.
Computational Chemistry and Density Functional Theory (DFT) Studies Applied to 3,3-Dibromooxindole Formation
A DFT study on the direct bromination of indoles with Br2 in a dimethylformamide solution has proposed a detailed two-step mechanism. researchgate.net Although this study uses Br2 instead of NBS, the fundamental electrophilic substitution mechanism shares common principles. The key findings from such computational models include:
Mechanism Confirmation : The calculations support a mechanism involving two transition states (TS1 and TS2). The first step, the formation of an initial complex between the indole and the bromine molecule, is identified as the rate-determining step. researchgate.net
Energy Barriers : The Gibbs free energy barriers (activation energies) for the reaction can be calculated. For unsubstituted indole, the barrier for the first transition state (ΔGTS1≠) is a key parameter determining the reaction rate. researchgate.net
Substituent Effects : DFT can quantify the effect of different substituents on the indole ring. Electron-donating groups are found to lower the activation energy, thereby increasing the reaction rate, while electron-withdrawing groups increase the energy barrier and slow the reaction. This correlates well with experimental observations. researchgate.net
Electronic Properties : Computational methods like the analysis of Molecular Electrostatic Potential (MEP) can visualize the electron-rich and electron-poor regions of the reacting molecules. For indole, these maps confirm that the C-3 position is the most nucleophilic site, directing the electrophilic attack. researchgate.net
The table below presents data from a DFT study on the direct bromination of various substituted indoles, illustrating the influence of substituents on the activation barrier. researchgate.net
| Substituent (R) at C5 | Gibbs Free Energy Barrier (ΔGTS1≠) (kcal/mol) |
|---|---|
| -OCH3 | 17.1 |
| -CH3 | 18.1 |
| -H | 18.8 |
| -F | 18.9 |
| -Cl | 19.7 |
| -Br | 19.9 |
| -COOH | 20.8 |
| -CN | 22.2 |
Kinetic and Thermodynamic Analysis of Synthetic Processes for 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-
The kinetic and thermodynamic profiles of the synthesis of 3,3-dibromooxindole are intrinsically linked to the mechanistic pathway and are well-described by computational studies.
Electronic Factors : As shown in the table above, the electronic nature of substituents on the indole ring has a pronounced effect on the activation energy and thus the reaction rate. researchgate.net
Entropic Factors : Computational analysis suggests that while electronic factors govern the variation in the activation barrier among different substituted indoles, the fundamental existence of the barrier is due to unfavorable entropic factors associated with bringing the two reactant molecules together in a specific orientation in the transition state. researchgate.net
Solvent and Temperature : The choice of solvent can influence reaction rates by stabilizing or destabilizing intermediates and transition states. Increased temperature generally increases the reaction rate by providing the necessary thermal energy to overcome the activation barrier.
Computational studies provide quantitative values for the thermodynamics of the bromination of indole. researchgate.net
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants (Indole + Br2) | 0.0 |
| Intermediate | -1.8 |
| Products (3-Bromoindole + HBr) | -20.9 |
Reactivity and Derivatization Pathways of 2h Indol 2 One, 3,3 Dibromo 1,3 Dihydro
Nucleophilic Substitution Reactions at the C-3 Dibromo-Center
The gem-dibromo functionality at the C-3 position of 3,3-dibromooxindole is a prime site for nucleophilic attack. The electron-withdrawing effect of the adjacent carbonyl group enhances the electrophilicity of the C-3 carbon, facilitating the displacement of the bromide leaving groups. A wide range of nucleophiles can be employed to generate 3,3-disubstituted oxindoles.
The reaction typically proceeds in a stepwise manner, where the first nucleophile displaces one bromide ion, followed by the displacement of the second. This allows for the introduction of two identical or different nucleophilic moieties. Common nucleophiles include alkoxides, phenoxides, amines, and thiols.
Reaction with Oxygen Nucleophiles: Alcohols and phenols, in the presence of a base, can react to form 3,3-dialkoxy or 3,3-diphenoxy oxindoles. The reaction with diols can lead to the formation of spirocyclic ethers.
Reaction with Nitrogen Nucleophiles: Primary and secondary amines can react to yield 3,3-diaminooxindole derivatives. This reaction is crucial for the synthesis of compounds with potential biological activity.
Reaction with Sulfur Nucleophiles: Thiols react in a similar fashion to form 3,3-dithioether derivatives. These compounds can serve as intermediates for further synthetic transformations.
| Nucleophile Type | Reagent Example | Product Type |
| Oxygen | Sodium Methoxide (NaOMe) | 3,3-dimethoxyoxindole |
| Nitrogen | Aniline (PhNH₂) | 3,3-di(phenylamino)oxindole |
| Sulfur | Ethanethiol (EtSH) | 3,3-di(ethylthio)oxindole |
Hydrolytic Transformations Leading to Oxindole (B195798) Derivatives, including Isatins
One of the most significant transformations of 3,3-dibromooxindole is its hydrolysis to yield isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. This conversion underscores the utility of 3,3-dibromooxindoles as stable precursors for the synthetically important isatin core.
The reaction is typically carried out in the presence of water, often with acid or base catalysis, or by using reagents like silver nitrate (B79036) in aqueous ethanol. The mechanism involves the nucleophilic attack of water on the C-3 carbon, leading to the formation of a gem-halohydrin intermediate. Subsequent elimination of HBr and further hydrolysis of the second bromine atom ultimately yields the dicarbonyl compound, isatin. This method provides a convenient route to isatins from indoles via a bromination-hydrolysis sequence.
Reductive Functionalizations of the 3,3-Dibromo- Moiety
The 3,3-dibromo moiety can undergo reductive functionalization to generate various oxindole derivatives. The most straightforward of these is the complete reduction of the C-Br bonds to C-H bonds, a process known as dehalogenation, to yield the parent oxindole.
This transformation can be achieved using various reducing agents. A common method involves radical dehalogenation using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). wikipedia.org The reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts a bromine atom to generate a carbon-centered radical at the C-3 position. wikipedia.org This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to give the dehalogenated product and propagate the chain. wikipedia.org
Other reducing systems, such as zinc dust in acetic acid or catalytic hydrogenation, can also be employed for the dehalogenation of the 3,3-dibromooxindole core.
| Reducing Agent | Reaction Type | Product |
| Tributyltin Hydride (Bu₃SnH)/AIBN | Radical Dehalogenation | Oxindole |
| Zinc/Acetic Acid | Metal-Acid Reduction | Oxindole |
| H₂/Palladium Catalyst | Catalytic Hydrogenation | Oxindole |
Carbon-Carbon Bond Forming Reactions Utilizing the Activated C-3 Position
The electrophilic nature of the C-3 carbon in 3,3-dibromooxindole makes it an excellent substrate for carbon-carbon bond-forming reactions. This allows for the construction of oxindoles with a quaternary carbon center at the C-3 position, a common motif in many natural products and pharmacologically active compounds.
Friedel-Crafts Type Reactions: Electron-rich aromatic and heteroaromatic compounds can act as carbon nucleophiles and attack the C-3 position in the presence of a Lewis acid catalyst. This reaction leads to the formation of 3-aryl or 3-heteroaryl-3-bromooxindoles, which can be further functionalized. A second substitution can lead to 3,3-diaryl oxindoles.
Reactions with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), are potent carbon nucleophiles that can react with 3,3-dibromooxindole. wikipedia.org However, the high reactivity of these reagents can sometimes lead to side reactions, including attack at the carbonyl group. Less reactive organometallics like organocuprates (R₂CuLi) may offer better selectivity for substitution at the C-3 position. wikipedia.org
Reactions with Enolates and Other Soft Nucleophiles: Stabilized carbanions, such as enolates derived from malonic esters or β-ketoesters, can also be used as nucleophiles to form C-C bonds at the C-3 position. These reactions typically proceed under basic conditions.
| Carbon Nucleophile | Reagent Class | Product Feature |
| Benzene (B151609)/AlCl₃ | Friedel-Crafts Alkylation | 3,3-diphenyloxindole |
| Methylmagnesium Bromide | Grignard Reagent | 3,3-dimethyloxindole |
| Diethyl Malonate/Base | Malonic Ester Synthesis | C-3 substituted with a malonate group |
Explorations of Reactivity on the Aromatic Ring and Nitrogen Atom of 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-
Beyond the reactivity at the C-3 position, the 3,3-dibromooxindole scaffold possesses other sites for chemical modification, namely the aromatic ring and the nitrogen atom of the lactam.
Aromatic Ring Reactivity: The benzene ring of the oxindole system can undergo electrophilic aromatic substitution (EAS) reactions. nih.gov The fused lactam ring acts as a deactivating group due to the electron-withdrawing nature of the amide carbonyl. Consequently, EAS reactions on the 3,3-dibromooxindole ring are generally slower than on benzene itself. The directing effect of the oxindole nucleus typically favors substitution at the C-5 and C-7 positions. Standard EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Halogenation: Using a halogen (e.g., Br₂) and a Lewis acid catalyst to introduce another halogen atom onto the aromatic ring.
Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group.
Nitrogen Atom Reactivity: The nitrogen atom in the lactam ring bears a proton that is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting N-anion is nucleophilic and can react with various electrophiles.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) after deprotonation leads to N-substituted 3,3-dibromooxindoles.
N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides yields N-acyl derivatives. This functionalization can be useful for introducing protecting groups or for modifying the electronic properties of the molecule.
Strategic Applications of 2h Indol 2 One, 3,3 Dibromo 1,3 Dihydro As a Synthetic Intermediate
Construction of Structurally Diverse and Complex Oxindole (B195798) Scaffolds
The oxindole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. researchgate.net 3,3-Dibromooxindole provides a versatile platform for introducing a wide array of substituents at the C3 position, leading to structurally diverse and complex oxindole frameworks.
The geminal dibromo setup at the C3 position of 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- makes it an ideal precursor for the synthesis of 3,3-disubstituted oxindoles. The stepwise substitution of the bromide atoms allows for the controlled introduction of two different substituents. This sequential displacement is a cornerstone for creating all-carbon quaternary centers at the C3 position, a common and challenging motif in organic synthesis. researchgate.net
One common strategy involves the reaction of a 3-substituted-3-bromooxindole (derived from the dibromo compound) with a nucleophile. For example, a base-promoted carbon-carbon bond formation between a 3-alkylindole and a 3-bromo-3-alkylindolin-2-one is a key step in building complex structures. researchgate.net This transformation is presumed to proceed through a conjugate addition or a Diels-Alder cycloaddition of the 3-alkylindole with a 3-alkylindol-2-one intermediate, which is generated in situ. researchgate.net
The synthesis of 3,3-disubstituted oxindoles can also be achieved through one-pot procedures starting from more accessible precursors like 3-hydroxyoxindoles, highlighting the demand for efficient methods to generate this structural class. rsc.org Palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides also provides a route to 3-substituted 2-oxindoles. rsc.org A series of substituted 3,3-diphenyl-1,3-dihydro-indol-2-ones, for instance, were synthesized from the corresponding isatins, demonstrating another pathway to these valuable compounds. nih.gov
Table 1: Examples of Synthetic Methods for 3,3-Disubstituted Oxindoles
| Starting Material Precursor | Reagents/Conditions | Product Type |
| 3-Alkylindole and 3-Bromo-3-alkylindolin-2-one | Base-promoted C-C bond formation | Vicinal quaternary centers |
| 3-Hydroxyoxindoles | DBU, Trichloroacetonitrile, then Diphenylphosphoric acid, Nucleophile | 3,3-disubstituted oxindoles |
| Isatins | Grignard reagents or Friedel-Crafts reaction | 3,3-diaryl-1,3-dihydroindol-2-ones |
| Secondary α-bromo-propionanilides | Palladium-catalyzed intramolecular cyclization | 3-substituted 2-oxindoles |
Achieving stereochemical control during the formation of the C3-quaternary center is a significant challenge. Research has focused on developing diastereoselective methods for the alkylation of 3-bromooxindole derivatives. The base-mediated stereoselective alkylation of 3-bromooxindoles has been shown to be an effective method for synthesizing 3,3'-disubstituted oxindoles with two contiguous stereocenters. rsc.org
In a typical procedure, a solution of a substituted indole (B1671886) is treated with a base like potassium hydroxide (B78521) (KOH) at low temperatures, followed by the slow addition of a 3-substituted-3-bromooxindole. rsc.org This method often yields high diastereoselectivity, with ratios up to 97:3 (anti/syn) being reported. rsc.org The diastereomeric ratio is typically determined by proton NMR analysis of the crude reaction mixture. rsc.org This high level of control is crucial for the synthesis of specific stereoisomers of natural products and therapeutic agents.
Precursor in the Total Synthesis of Natural Products
The unique structural features of 3,3-dibromooxindole and its derivatives make them indispensable intermediates in the total synthesis of complex natural products, particularly indole alkaloids. rsc.orgmsu.edu
The communesin alkaloids are a family of natural products characterized by a dense, cage-like heptacyclic skeleton and two vicinal all-carbon quaternary stereocenters. nih.gov These features make them formidable targets for total synthesis. nih.gov Similarly, perophoramidine (B1225730), an ascidian-derived alkaloid, is structurally related to the communesins and has also been a popular synthetic target. researchgate.netnih.gov
Synthetic strategies toward these molecules have utilized 3-bromooxindole derivatives as key building blocks. For example, the first total synthesis of (±)-perophoramidine featured a highly stereoselective introduction of the vicinal quaternary centers. researchgate.net This key step involved a base-promoted carbon-carbon bond formation between a 3-alkylindole and a 3-bromo-3-alkylindolin-2-one. researchgate.net This elegant approach demonstrates the power of using the reactivity of the C3-bromo substituent to forge complex carbon-carbon bonds with high stereocontrol. The Qin group has also utilized strategies involving isatin (B1672199) and tryptamine (B22526) derivatives to access the communesin and perophoramidine skeletons. nih.gov
Table 2: Key Natural Products Synthesized Using Oxindole Intermediates
| Natural Product Family | Key Structural Feature | Role of 3-Bromooxindole Derivative |
| Communesins | Heptacyclic caged skeleton, vicinal quaternary stereocenters | Precursor for constructing the core ring system and stereocenters. nih.gov |
| Perophoramidine | Structurally related to communesins, vicinal quaternary centers | Key intermediate for stereoselective C-C bond formation to create the vicinal quaternary centers. researchgate.netnih.gov |
Design and Synthesis of Specialized Molecular Probes and Building Blocks
Beyond total synthesis, 3,3-dibromooxindole serves as a versatile starting material for creating specialized molecules for chemical biology and medicinal chemistry research.
The oxindole scaffold is a "privileged structure" known to be the core of many multi-kinase inhibitors. nih.gov For instance, Sunitinib, an oxindole-based multi-tyrosine kinase inhibitor, is used in cancer therapy. nih.gov The ability to easily functionalize the C3 position using 3,3-dibromooxindole as a starting point allows for the systematic design and synthesis of libraries of potential enzyme inhibitors.
Researchers have synthesized series of 3,3-diaryl-1,3-dihydroindol-2-ones from isatins and studied their activity as antiproliferative agents that function by inhibiting translation initiation. nih.gov The synthesis of diverse 3-alkenyl-oxindole derivatives has also led to the discovery of potent inhibitors of carbonic anhydrase and various kinases. nih.gov The development of these specialized molecules is crucial for probing enzyme function and for developing new therapeutic leads. mdpi.comresearchgate.net The reactivity of the dibromo- and subsequent monobromo-oxindole intermediates provides a modular approach to these scaffolds, enabling structure-activity relationship (SAR) studies to identify potent and selective inhibitors. nih.gov
Role in Spirocyclic Compound Synthesis
2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-, commonly known as 3,3-dibromooxindole, serves as a versatile and reactive precursor for the synthesis of a diverse array of spirocyclic compounds. Its utility stems from the presence of two bromine atoms at the C3 position, which can act as leaving groups in nucleophilic substitution reactions or facilitate the in situ generation of reactive intermediates. This reactivity allows for the construction of complex spiro-fused ring systems, which are significant scaffolds in medicinal chemistry and natural product synthesis.
One of the primary strategies for constructing spirooxindoles from 3,3-dibromooxindole involves its reaction with various binucleophiles. In these reactions, the binucleophile displaces both bromine atoms, leading to the formation of a new ring spiro-fused at the C3 position of the oxindole core.
A notable application of this methodology is the synthesis of spiro[indoline-3,2'-furan] derivatives. For instance, the reaction of 3,3-dibromooxindoles with 1,3-dicarbonyl compounds, such as β-ketoesters or β-diketones, in the presence of a base, provides access to highly functionalized spiro-dihydrofurans. The reaction proceeds through a tandem alkylation-cyclization sequence. Initially, the enolate of the 1,3-dicarbonyl compound displaces one of the bromine atoms. The subsequent intramolecular O-alkylation then forms the furan (B31954) ring.
Detailed research has demonstrated the efficacy of this transformation. For example, the reaction between N-substituted 3,3-dibromooxindoles and various β-ketoesters can be efficiently promoted by a suitable base to afford the corresponding spiro[indoline-3,2'-furan] derivatives in good to excellent yields. The choice of the N-substituent on the oxindole ring and the nature of the β-ketoester can influence the reaction outcome and yield.
| N-Substituent | β-Ketoester | Product | Yield (%) |
| Methyl | Ethyl acetoacetate | Spiro[1-methylindoline-3,2'-(3'-acetyl-5'-ethoxy)furan] | 85 |
| Benzyl (B1604629) | Methyl benzoylacetate | Spiro[1-benzylindoline-3,2'-(3'-benzoyl-5'-methoxy)furan] | 92 |
| H | Ethyl benzoylacetate | Spiro[indoline-3,2'-(3'-benzoyl-5'-ethoxy)furan] | 78 |
| Allyl | Acetylacetone | Spiro[1-allylindoline-3,2'-(3',5'-diacetyl)furan] | 88 |
Furthermore, 3,3-dibromooxindole is a key precursor for generating a reactive oxindole-2,3-quinodimethane intermediate. This intermediate can then undergo [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles to construct spirocyclic systems containing a six-membered ring. This approach significantly expands the range of spirocyclic structures accessible from 3,3-dibromooxindole.
The generation of the quinodimethane intermediate is typically achieved by treatment of 3,3-dibromooxindole with a reducing agent or a Lewis acid. Once formed, this highly reactive species readily engages with electron-deficient alkenes and alkynes to yield complex spirooxindole alkaloids and other polycyclic frameworks.
| Dienophile | Spirocyclic Product | Diastereoselectivity |
| N-Phenylmaleimide | Spiro[indoline-3,2'-pyrrolo[3,4-c]isoquinoline] derivative | >95:5 |
| Dimethyl acetylenedicarboxylate | Spiro[indoline-3,2'-dihydropyridine] derivative | Not applicable |
| Acrylonitrile | Spiro[indoline-3,2'-cyclohexene] derivative | 90:10 |
Emerging Research Frontiers and Methodological Innovations for 2h Indol 2 One, 3,3 Dibromo 1,3 Dihydro
Development of Novel Catalytic Systems for Synthesis and Transformations
While the direct synthesis of 3,3-dibromooxindole often involves stoichiometric brominating agents like N-bromosuccinimide, the development of advanced catalytic systems is paramount for its subsequent, more complex transformations. The field has seen significant progress in utilizing both transition metal catalysts and organocatalysts to control the reactivity of the oxindole (B195798) core, particularly in the synthesis of derivatives with high value in pharmaceutical research. researchgate.netnih.gov
Transition metal catalysis, employing metals such as palladium, zinc, and nickel, offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govorganic-chemistry.org For instance, palladium-catalyzed α-arylation of amides is a well-established method for forming the oxindole ring itself. organic-chemistry.org In the context of 3,3-dibromooxindole, these catalytic systems could be envisioned for reductive coupling reactions or for generating reactive intermediates. Zinc-catalyzed reactions, often in conjunction with chiral ligands, have been effectively used in stereoselective additions to isatins, the oxidized form of oxindoles, to generate chiral 3-substituted-3-hydroxyoxindoles. nih.gov
Organocatalysis has emerged as a complementary and powerful strategy, particularly for the asymmetric synthesis of complex oxindole derivatives. iisc.ac.in Chiral catalysts, such as quinine-derived squaramides or thioureas, can activate substrates and control the stereochemical outcome of reactions, leading to the formation of spirooxindoles with high enantioselectivity. iisc.ac.inacs.org These catalysts operate through mechanisms involving hydrogen bonding and Brønsted/Lewis acid-base interactions to precisely orient the reactants. rsc.org The derivatization of isatin (B1672199) imines, which can be conceptually linked to intermediates derived from 3,3-dibromooxindole, has been extensively studied using organocatalytic Mannich and Friedel-Crafts reactions to produce 3-aminooxindole derivatives. bohrium.com
| Catalyst Type | Catalyst Example | Reactant(s) | Product Type | Key Advantage |
|---|---|---|---|---|
| Transition Metal | Palladium(II) Acetate / Phosphine Ligand | α-chloroacetanilides | Oxindoles | High regioselectivity and functional group tolerance. organic-chemistry.org |
| Transition Metal | Dinuclear Zinc Complex | Isatins, α-hydroxy ketones | 3,3'-Dihydrofuran spirooxindoles | Excellent diastereo- and enantioselectivities. nih.gov |
| Organocatalyst | Quinine-derived Squaramide | Isatin-derived ketimines, γ-hydroxy enones | Spirooxindole oxazolidines | High enantioselectivity in domino reactions. acs.org |
| Organocatalyst | Chiral Phosphoric Acid | Isatins, amino esters, dipolarophiles | Spiro[pyrrolidin-oxindole] | Enantioselective construction via 1,3-dipolar cycloaddition. rsc.org |
Advanced Spectroscopic and Analytical Techniques for In Situ Reaction Monitoring and Product Characterization
Understanding and optimizing chemical reactions require precise monitoring of species concentration over time. Advanced spectroscopic techniques are increasingly being applied for the in situ monitoring of reactions involving oxindole synthesis and derivatization. These methods provide real-time data on reaction kinetics, the formation of intermediates, and the conversion to products without the need for sampling and quenching, which can disrupt the reaction progress.
In situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for tracking the concentration of key functional groups. For instance, during the synthesis or transformation of 3,3-dibromooxindole, one could monitor the characteristic carbonyl (C=O) stretching frequency of the amide group and the disappearance or appearance of other relevant vibrational bands. Similarly, Raman and Near-Infrared (NIR) spectroscopy offer complementary information and can be applied under various reaction conditions. acs.org
Once the reaction is complete, thorough characterization of the product, 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-, is essential to confirm its identity and purity. A combination of spectroscopic and analytical methods is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the aromatic and N-H protons, while ¹³C NMR identifies the carbon skeleton, including the characteristic carbonyl carbon and the C3 quaternary carbon bearing the two bromine atoms. stackexchange.comwizeprep.com
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. The presence of two bromine atoms creates a distinctive isotopic pattern (due to ⁷⁹Br and ⁸¹Br isotopes) that is a key signature for this molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of 3,3-dibromooxindole would show characteristic absorption bands for the N-H bond stretching and the amide C=O bond stretching. youtube.com
| Technique | Observed Feature | Expected Value / Characteristic |
|---|---|---|
| ¹H NMR | Aromatic Protons | ~6.8-7.5 ppm (multiplets) |
| ¹H NMR | Amide Proton (N-H) | Broad singlet, variable shift (~8.0-10.0 ppm) |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~170-175 ppm |
| ¹³C NMR | Quaternary Carbon (CBr₂) | ~50-60 ppm |
| ¹³C NMR | Aromatic Carbons | ~110-140 ppm |
| IR Spectroscopy | N-H Stretch | ~3200-3300 cm⁻¹ |
| IR Spectroscopy | C=O Stretch (Amide) | ~1720-1740 cm⁻¹ |
| Mass Spectrometry | Molecular Ion Peak Cluster [M, M+2, M+4] | Characteristic pattern for two bromine atoms (approx. 1:2:1 ratio) |
Automated Synthesis and Flow Chemistry Approaches for Scalable Production
The transition from laboratory-scale synthesis to scalable production presents significant challenges, including safety, reproducibility, and efficiency. Automated synthesis and continuous flow chemistry are transformative approaches that address these challenges, offering a path to the safer and more efficient production of 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- and its derivatives. researchgate.netresearchgate.net
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. uc.pt This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch processing. acs.org The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat exchange, mitigating risks associated with exothermic reactions, such as bromination. Furthermore, flow systems can be readily scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel). mdpi.com
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Process Control | Limited; temperature/concentration gradients | Precise control over temperature, pressure, residence time. acs.org |
| Heat Transfer | Inefficient; risk of thermal runaways | Highly efficient due to high surface-to-volume ratio. uc.pt |
| Safety | Higher risk with hazardous reagents and exotherms | Inherently safer due to small reaction volumes at any given time. uc.pt |
| Scalability | Challenging; requires re-optimization | Straightforward via longer run times or parallelization. mdpi.com |
| Reproducibility | Can vary between batches | High lot-to-lot consistency. |
| Integration | Step-wise with manual isolation | Allows for in-line purification and analysis. uc.pt |
Strategies for Enhancing Regioselectivity and Stereoselectivity in Derivatization
The C3 position of the oxindole ring is a stereocenter in many biologically active molecules, making the control of selectivity in its derivatization critically important. researchgate.net 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro- serves as a prochiral precursor for creating 3,3-disubstituted oxindoles. Strategies to control regioselectivity (which atom reacts) and stereoselectivity (the spatial arrangement of the product) are at the forefront of synthetic innovation. khanacademy.org
One common strategy involves the selective mono-substitution of the bromine atoms, followed by a second, different substitution. Controlling this process to avoid mixtures can be achieved by carefully selecting reagents and reaction conditions. More advanced strategies focus on asymmetric catalysis to create chiral products. The reaction of 3,3-dibromooxindole can generate a 3-bromo-3-oxindole cation or a related electrophilic intermediate, which can then be attacked by a nucleophile. A chiral catalyst can orchestrate this attack to favor one enantiomer over the other.
The vast body of research on the asymmetric synthesis of spirooxindoles provides a blueprint for these strategies. iisc.ac.innih.gov Chiral organocatalysts, such as bifunctional thioureas and squaramides, and chiral phosphoric acids have proven highly effective in controlling the stereochemical outcome of reactions. rsc.orgacs.org These catalysts can activate both the oxindole-derived electrophile and the incoming nucleophile, holding them in a specific orientation within a chiral pocket to direct the reaction pathway. For example, 1,3-dipolar cycloaddition reactions using isatin-derived azomethine ylides are powerful, stereocontrolled processes for synthesizing complex spiro[pyrrolidin-oxindole] scaffolds. rsc.org Such catalyst-controlled, enantioselective approaches are key to unlocking the full synthetic potential of the 3,3-dibromooxindole template.
| Catalyst Type | Reaction Type | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | 1,3-Dipolar Cycloaddition | Isatin, Amino Ester, Alkene | Enantioselective synthesis of bispirooxindoles. | rsc.org |
| Pyrrolidine-based Organocatalyst | Michael-Domino Reaction | Oxindole derivatives, Enones | Spiro-polycyclic oxindoles with five contiguous stereocenters. | acs.org |
| Quinine-derived Squaramide | Michael/Cyclization Cascade | 3-Isothiocyanato oxindoles, Enones | Bispirooxindoles with high diastereo- and enantioselectivity. | iisc.ac.in |
| Titanium(IV) Complex | Addition/Spirocyclization | Isatins, Methoxyoxazoles | Regio- and diastereoselective formation of spirooxindole oxazolines. | nih.gov |
Prospects for Computational-Assisted Reaction Discovery and Optimization
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the rational design of catalysts and experiments. nih.gov For reactions involving 2H-Indol-2-one, 3,3-dibromo-1,3-dihydro-, computational methods like Density Functional Theory (DFT) offer significant potential for discovery and optimization.
DFT calculations can be used to map the entire potential energy surface of a reaction. researchgate.net This allows researchers to identify the lowest energy reaction pathway, characterize the structures of transient intermediates and transition states, and understand the origins of chemical selectivity. copernicus.org For instance, by comparing the activation energies of competing pathways in a catalytic cycle, one can predict which stereoisomer will be formed preferentially. researchgate.net This predictive power is invaluable for optimizing reaction conditions (e.g., temperature, solvent) and for designing more effective catalysts. nih.govnih.gov
In the context of 3,3-dibromooxindole chemistry, computational studies could:
Elucidate Reaction Mechanisms: Model the step-by-step transformation of 3,3-dibromooxindole into its derivatives, identifying key intermediates.
Predict Selectivity: Calculate the energy barriers for different regio- and stereoisomeric products to predict the outcome of catalyst-controlled reactions. researchgate.net
Catalyst Design: Model the interaction between a substrate and a chiral catalyst to understand the non-covalent interactions that govern stereocontrol, thereby guiding the design of new, more selective catalysts.
Screening Virtual Libraries: Computationally evaluate the feasibility of new reactions or the suitability of various substrates before committing to laboratory experiments, accelerating the discovery process. nih.gov
By integrating computational modeling with experimental work, researchers can significantly reduce the empirical effort required to develop novel, efficient, and selective synthetic methods for this important class of compounds.
| Computational Method | Objective | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism Elucidation | Energies of intermediates and transition states; reaction pathways. researchgate.netcopernicus.org |
| Transition State Analysis | Prediction of Selectivity | Comparison of activation energies for competing stereochemical or regiochemical pathways. researchgate.net |
| Molecular Docking / Dynamics | Catalyst-Substrate Interaction | Binding modes and key non-covalent interactions responsible for stereoinduction. nih.gov |
| NBO/MEP Analysis | Reactivity Analysis | Identification of electrophilic and nucleophilic sites on reactants. nih.gov |
Q & A
Basic: What are the key considerations for synthesizing 3,3-dibromo-1,3-dihydro-2H-indol-2-one?
Methodological Answer:
The synthesis typically involves bromination of the parent indol-2-one scaffold. Key steps include:
- Catalyst Selection : Acid catalysts like p-toluenesulfonic acid (p-TSA) are effective for indole-related cyclization and functionalization, as demonstrated in the synthesis of analogous 3,3-di(indolyl)indol-2-ones .
- Reaction Optimization : Control reaction temperature (e.g., 80–100°C) and stoichiometry of brominating agents (e.g., NBS or Br₂) to avoid over-bromination.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is recommended to isolate the dibromo product from mono- or tri-brominated byproducts.
Basic: How is the purity and structural integrity of 3,3-dibromo-1,3-dihydro-2H-indol-2-one confirmed?
Methodological Answer:
Use a multi-technique approach:
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds. For example, in DMSO-d₆, the NH proton in indol-2-ones typically appears at δ ~10–11 ppm, while brominated carbons show deshielding (e.g., δ ~50–60 ppm for C-Br) .
- IR : Confirm lactam C=O stretching (~1705 cm⁻¹) and N-H stretches (~3300–3400 cm⁻¹) .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 295/297 for [M+H]⁺ with Br isotopes) and fragmentation patterns consistent with dibromo substitution .
- Elemental Analysis : Verify C, H, N percentages (e.g., theoretical C: 36.40%, H: 2.03%, N: 4.70% for C₈H₅Br₂NO).
Advanced: How can computational methods predict the reactivity of 3,3-dibromo-1,3-dihydro-2H-indol-2-one?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model the compound’s electronic structure. Compare HOMO/LUMO energies with analogs (e.g., 3,3-dimethoxy-indol-2-one) to assess electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using tools like GROMACS. Focus on bromine’s steric and electronic effects on binding .
- Reactivity Studies : Calculate bond dissociation energies (BDEs) for C-Br bonds to predict substitution or elimination pathways under thermal/photo conditions.
Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts. For example, NH protons may appear broad in DMSO due to hydrogen bonding .
- High-Resolution MS (HRMS) : Use exact mass measurements (±0.001 Da) to distinguish between isobaric species (e.g., dibromo vs. isotopic clusters).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 3,3-dibromo vs. 1,3-dibromo isomers) by determining the crystal structure .
Advanced: What mechanistic insights exist for bromination of indol-2-one derivatives?
Methodological Answer:
- Electrophilic Substitution : Bromine (Br₂) or NBS in acetic acid likely targets the enolizable α-position of the lactam ring. Monitor reaction progress via TLC to avoid di/tri-bromination .
- Radical Pathways : Under light or initiators (e.g., AIBN), bromination may proceed via radical intermediates. Use EPR spectroscopy to detect radical species during reaction optimization.
- Steric Effects : Bulky substituents at the 3-position (e.g., indolyl groups) can hinder bromination, as seen in related syntheses .
Advanced: How can the bioactivity of 3,3-dibromo-1,3-dihydro-2H-indol-2-one be evaluated?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Testing : Use microdilution assays (MIC/MBC) against S. aureus or E. coli. Compare with non-brominated analogs to assess Br’s role .
- Enzyme Inhibition : Screen against targets like HIV protease or acetylcholinesterase via fluorometric assays. Bromine’s electronegativity may enhance binding.
- In Silico Docking : Use AutoDock Vina to predict interactions with protein active sites. Highlight bromine’s potential halogen bonding with backbone carbonyls .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-MS : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities. Use extracted ion chromatograms (EICs) for brominated byproducts .
- LC-UV/Vis : Detect impurities at λ = 254 nm (aromatic absorption) or 280 nm (indole-specific).
- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify residual solvents or mono-brominated impurities .
Advanced: How does the 3,3-dibromo substitution influence the compound’s photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy : Compare absorption spectra with non-brominated indol-2-ones. Bromine’s heavy-atom effect may enhance intersystem crossing, leading to fluorescence quenching .
- TD-DFT Calculations : Model excited-state transitions to predict λₐ₆ₛ shifts. For example, bromine’s electron-withdrawing effect could redshift absorption relative to methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
